

Physicochemical Characterization of 5-Nitro-2-propoxybenzamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	5-Nitro-2-propoxybenzamide
CAS No.:	24572-86-9
Cat. No.:	B13981583

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Executive Summary

5-Nitro-2-propoxybenzamide (CAS: 24572-86-9; Molecular Formula: C₁₀H₁₂N₂O₄) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly benzamide-class prokinetics and antipsychotics. The presence of a hydrogen-bond donating amide, an electron-withdrawing nitro group, and a lipophilic propoxy chain creates a complex physicochemical profile.

This whitepaper provides an authoritative, self-validating framework for the physicochemical characterization of **5-Nitro-2-propoxybenzamide**. Designed for drug development professionals, it bypasses standard checklists to focus on the causality behind experimental design and the implementation of self-validating analytical protocols required to meet [1].

Spectroscopic Profiling & Structural Elucidation The Causality of the Analytical Design

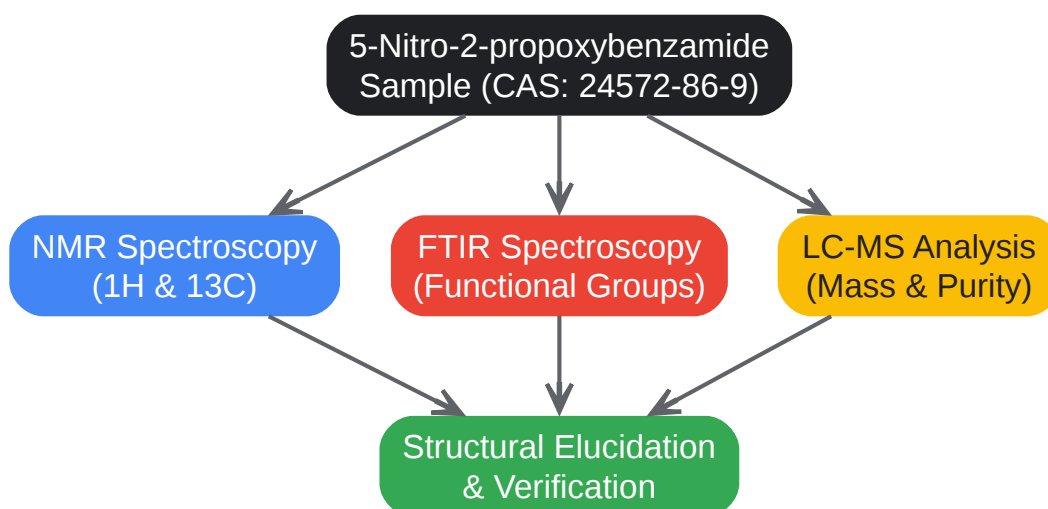
Confirming the exact regiochemistry of **5-Nitro-2-propoxybenzamide** is paramount. Positional isomers (e.g., 4-nitro vs. 5-nitro) exhibit drastically different pharmacological and toxicological profiles. The analytical challenge lies in differentiating these isomers. We rely on the electronic "push-pull" effect: the electron-donating propoxy group at C2 and the electron-withdrawing nitro group at C5 create a highly specific deshielding environment on the aromatic ring, which serves as an unambiguous structural fingerprint during[2].

Protocol 1: Multi-Nuclear NMR & High-Resolution LC-MS

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO is selected over CDCl₃ because the strong intermolecular hydrogen bonding of the primary benzamide group severely limits solubility in non-polar solvents.
- **NMR Acquisition:** Acquire ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectra.
- **LC-MS Preparation:** Prepare a 10 µg/mL solution in Acetonitrile/Water (50:50) with 0.1% Formic Acid.
- **Mass Spectrometry:** Inject 2 µL into an LC-QTOF system operating in ESI+ mode to detect the [M+H]⁺ ion.

The Self-Validating System: To ensure the LC-MS data is not a false positive from an isobaric impurity, the protocol mandates an isotopic distribution check. The observed M+1 and M+2 isotopic peaks must align within a 5% relative abundance error of the theoretical C₁₀H₁₂N₂O₄ pattern. If the distribution fails this check, the system flags the presence of co-eluting contaminants, invalidating the purity claim[3].



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Fig 1: Spectroscopic workflow for the structural elucidation of **5-Nitro-2-propoxybenzamide**.

Solid-State & Thermal Characterization

The Causality of the Analytical Design

Nitroaromatics are prone to exothermic decomposition. Furthermore, benzamides frequently exhibit polymorphism, which directly impacts the dissolution rate and downstream formulation[4]. Therefore, thermal characterization cannot rely on a simple melting point apparatus; it requires the orthogonal coupling of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Orthogonal Thermal Profiling (DSC/TGA)

Step-by-Step Methodology:

- **Sample Loading:** Weigh 2–5 mg of the sample into an aluminum pan. The pan must be crimped but vented (pinhole). **Causality:** Venting prevents pressure buildup and pan rupture from potential NO₂ off-gassing during high-temperature degradation.
- **Purge & Heat:** Apply a dry nitrogen purge at 50 mL/min to prevent oxidative degradation. Heat the sample from 25°C to 300°C at a rate of 10°C/min.

- Data Overlay: Overlay the DSC heat flow curve with the TGA weight-loss curve.

The Self-Validating System: The true melting point is validated only if the DSC endotherm occurs without a corresponding drop in the TGA mass curve. If weight loss coincides with the endotherm, the compound is undergoing melting accompanied by decomposition, and the reported "melting point" must be reclassified as a decomposition temperature[5].

Table 1: Expected Physicochemical & Solid-State Properties

Parameter	Methodology	Expected Value / Characteristic
Molecular Weight	LC-MS (ESI+)	224.21 g/mol ($[M+H]^+$ at m/z 225.21)
Physical Appearance	Visual Inspection	Pale yellow to off-white crystalline powder
Melting Point	DSC (10°C/min)	~140–145°C (Sharp endothermic peak)
Thermal Stability	TGA	Stable up to 200°C; exothermic decomp >220°C
Aqueous Solubility	Shake-Flask (pH 7.4)	< 0.1 mg/mL (Poorly soluble)
Lipophilicity (LogP)	Octanol/Water Partition	~2.1 – 2.5

Solubility & Lipophilicity Profiling

The Causality of the Analytical Design

The propoxy chain increases the molecule's lipophilicity, while the benzamide group provides a rigid hydrogen-bonding network. Understanding this balance is critical for optimizing reaction solvents during API synthesis and predicting biological partitioning[6].

Protocol 3: Thermodynamic Shake-Flask Method

Step-by-Step Methodology:

- **Saturation:** Add excess solid **5-Nitro-2-propoxybenzamide** to 10 mL of the target aqueous buffer (e.g., pH 1.2, pH 7.4) in a sealed glass vial.
- **Equilibration:** Agitate the suspension at $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$ for 48 hours. **Causality:** 48 hours ensures true thermodynamic equilibrium is reached, preventing the measurement of a transient supersaturated state.
- **Phase Separation:** Centrifuge the mixture at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter.
- **Quantification:** Analyze the filtrate via HPLC-UV at 254 nm against a standard calibration curve.

The Self-Validating System: Measure the pH of the aqueous phase before adding the compound and after the 48-hour equilibration. A shift in pH > 0.1 units indicates that the compound is ionizing or degrading the buffer system, invalidating the neutral solubility measurement and requiring a buffer capacity adjustment.

Degradation Kinetics & Stability Indicating Assays

The Causality of the Analytical Design

To comply with regulatory standards, the intrinsic stability of the molecule must be understood to establish safe storage conditions. The amide bond is susceptible to extreme pH hydrolysis, and the nitro group is vulnerable to photoreduction. We utilize forced degradation (stress testing) to map these vulnerabilities[1].

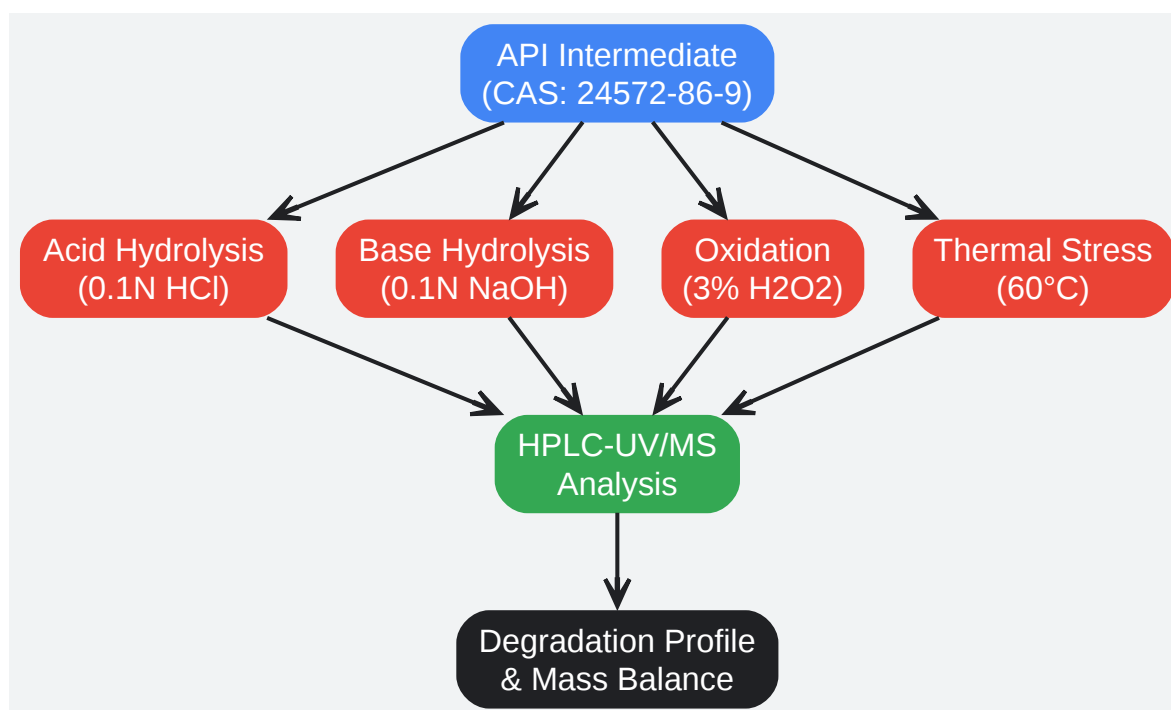
Protocol 4: Forced Degradation & Mass Balance

Step-by-Step Methodology:

- **Stress Application:** Prepare 1 mg/mL solutions of the compound. Expose aliquots to 0.1N HCl (acidic), 0.1N NaOH (basic), and 3% H_2O_2 (oxidative) for 24 hours at 60°C .
- **Neutralization:** Quench the reactions by neutralizing the pH to prevent further degradation during analysis.

- Chromatographic Analysis: Inject the stressed samples into an HPLC-DAD system using a gradient elution (Water/Acetonitrile with 0.1% TFA) to separate the parent peak from polar degradants (e.g., 5-nitro-2-propoxybenzoic acid).

The Self-Validating System (Mass Balance): The protocol is validated by calculating the Mass Balance. The sum of the peak areas of the remaining parent compound and all generated degradation products must equal 95%–105% of the initial parent peak area. A mass balance deficit (<95%) proves that secondary degradation into non-UV absorbing volatiles has occurred, or degradants are irreversibly stuck on the column, prompting an immediate redesign of the HPLC gradient.



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Fig 2: Stability-indicating forced degradation workflow with mass balance validation.

Table 2: Forced Degradation Parameters & Acceptance Criteria

Stress Condition	Reagent / Environment	Duration & Temp	Mass Balance Target	Expected Degradation Pathway
Acidic Hydrolysis	0.1N HCl	24h @ 60°C	95% – 105%	Amide cleavage to 5-nitro-2-propoxybenzoic acid
Basic Hydrolysis	0.1N NaOH	24h @ 60°C	95% – 105%	Accelerated amide cleavage
Oxidation	3% H ₂ O ₂	24h @ 60°C	95% – 105%	N-oxidation or side-chain oxidation
Thermal	Solid State	7 Days @ 60°C	98% – 102%	Highly stable; negligible degradation expected
Photolytic	UV/Vis Light (ICH Q1B)	1.2M lux hours	95% – 105%	Photoreduction of the nitro group

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